![molecular formula C15H16N2O3S B2984236 Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 443353-12-6](/img/structure/B2984236.png)
Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
“Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36. It is a derivative of thioxopyrimidines, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis of such compounds often starts with a Michael addition of a compound to polarized systems in the presence of nanosized ZnO .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Michael addition, S-alkylation, and cyclization . For instance, S-alkylation of pyrimidine followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride can afford the desired thiazolo .Scientific Research Applications
Synthesis of Fused Pyrimidines
This compound serves as a precursor in the synthesis of a new series of fused pyrimidines, which are significant in heterocyclic chemistry due to their pharmaceutical applications . The process involves Michael addition to polarized systems in the presence of nanosized ZnO, leading to the formation of pyrimido[2,1-b][1,3]thiazines .
Antimicrobial Agents
Some derivatives synthesized from this compound have shown high activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a base structure for developing new antimicrobial agents .
Anticonvulsant Activity
The compound has been used to synthesize new acetamides with anticonvulsant activity. These compounds were tested in a pentylenetetrazole-induced seizure model in mice, showing weak to moderate effects, which suggests a potential for further optimization in antiepileptic drug design .
Pharmaceutical Interest
Due to its structural versatility, the compound and its derivatives are of interest in pharmaceutical research. They have been associated with a variety of therapeutic effects, including anticancer, sedative-hypnotic, antidiabetic, and monoamine oxidase inhibitors .
Bioactive Compound Constituent
Derivatives of this compound are constituents of many bioactive compounds, such as vitamins like folic acid, riboflavin, and thiamine. This highlights its importance in nutritional science and medical research .
Fluorescently Active Heterocycles
The compound is utilized in the synthesis of biologically and fluorescently active heterocycles. These heterocycles can be used in various applications, including biological imaging and molecular probes .
Catalysis Research
The use of nanosized ZnO in the synthesis of derivatives from this compound underscores its role in catalysis research. Nanocatalysts are being explored for their efficiency and high catalytic properties, which can lead to more sustainable and environmentally friendly chemical processes .
Anticancer Research
Fused pyrimidines derived from this compound have been reported to exhibit anticancer properties against various cancer cells. This opens up avenues for the compound’s application in oncological research, where it could contribute to the development of new cancer therapies .
Future Directions
The future directions for research on “Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their diverse biological activities, these compounds could be promising candidates for drug development .
Mechanism of Action
Target of Action
The primary targets of “Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” are currently unknown. This compound is structurally similar to quinolone antibiotics, which are known to inhibit DNA gyrase and prevent duplication of bacterial DNA . .
Mode of Action
Based on its structural similarity to quinolone antibiotics, it may interact with its targets by binding to the enzyme dna gyrase, thereby inhibiting the process of dna replication in bacteria .
Biochemical Pathways
If it acts similarly to quinolone antibiotics, it may affect the dna replication pathway in bacteria, leading to the inhibition of bacterial growth .
Result of Action
If it acts similarly to quinolone antibiotics, it may result in the inhibition of bacterial growth by preventing DNA replication .
properties
IUPAC Name |
methyl 3-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-14(19)9-6-7-11-12(8-9)16-15(21)17(13(11)18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKUXWQPGFDVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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